molecular formula C18H21NO2 B482136 N-benzyl-N-isopropyl-2-methoxybenzamide CAS No. 552854-67-8

N-benzyl-N-isopropyl-2-methoxybenzamide

Cat. No.: B482136
CAS No.: 552854-67-8
M. Wt: 283.4g/mol
InChI Key: TXIKMKAAULNGNB-UHFFFAOYSA-N
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Description

N-benzyl-N-isopropyl-2-methoxybenzamide is an organic compound with the molecular formula C17H21NO2 It is a benzamide derivative, characterized by the presence of a benzyl group, an isopropyl group, and a methoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-isopropyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with benzylamine and isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-isopropyl-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-benzyl-N-isopropyl-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methoxybenzamide
  • N-isopropyl-2-methoxybenzamide
  • 2-iodo-N-isopropyl-5-methoxybenzamide

Uniqueness

N-benzyl-N-isopropyl-2-methoxybenzamide is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its applications and mechanisms of action could lead to new discoveries and advancements.

Properties

IUPAC Name

N-benzyl-2-methoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(2)19(13-15-9-5-4-6-10-15)18(20)16-11-7-8-12-17(16)21-3/h4-12,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIKMKAAULNGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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